4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine
Description
Historical Context and Significance of the Isoxazolopyridine Scaffold
The isoxazole (B147169) ring is a well-established motif in medicinal chemistry, known to be a component in a wide array of biologically active compounds. nih.gov The fusion of this heterocycle with a pyridine (B92270) ring creates the isoxazolopyridine scaffold, a structural framework that has proven to be of high significance for the development of pharmaceuticals and novel materials. researchgate.netbohrium.com The pyridine nucleus itself is a crucial component in numerous drugs, primarily due to the nitrogen atom's ability to form hydrogen bonds with biological receptors, thereby enhancing pharmacokinetic properties. nih.gov
Early reports, such as one by Markillie in 1968, marked important milestones in the chemistry of isoxazolopyridines. researchgate.netresearchgate.net Since then, the development of efficient synthetic methods for this class of compounds has been an active area of research in pharmaceutical chemistry. researchgate.net Isoxazolopyridine derivatives have been investigated for a wide range of pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties. researchgate.net The integration of the isoxazole ring can offer improved physicochemical properties, making the scaffold a popular choice in compound design. nih.gov
Chemical Classification and Core Structural Features of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine
This compound is classified as a fused heterocyclic compound. Its core structure consists of a bicyclic system where a saturated pyridine ring (specifically, a tetrahydropyridine) is fused to an isoxazole ring. The isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The fusion to the tetrahydropyridine (B1245486) ring results in a conformationally constrained molecule. wikipedia.org
One of the most well-known compounds with this core structure is Gaboxadol, also known as THIP, which is chemically 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. wikipedia.orgnih.govnih.gov This specific structure is an oxazole, a class of heterocyclic aromatic organic compounds. nih.govebi.ac.uk
Chemical Properties of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,5,6,7-tetrahydro- researchgate.netresearchgate.netoxazolo[5,4-c]pyridin-3-one | nih.gov |
| Molecular Formula | C₆H₈N₂O₂ | nih.gov |
| Molecular Weight | 140.14 g/mol | nih.govcymitquimica.com |
| CAS Number | 64603-91-4 | nih.gov |
Overview of Academic Research Directions and Relevance in Heterocyclic Chemistry
Academic research on the isoxazolopyridine scaffold is diverse, with a significant focus on developing novel synthetic methodologies and exploring potential therapeutic applications. researchgate.netbohrium.com Modern synthetic approaches include multicomponent reactions and ultrasound-assisted synthesis to create diverse libraries of isoxazolopyridine derivatives efficiently and in an environmentally friendly manner. researchgate.netresearchgate.net
The relevance of this compound in heterocyclic chemistry is prominently highlighted by the extensive research into Gaboxadol (THIP). This compound is a direct agonist of the GABA-A receptor. wikipedia.org Its unique mechanism of action, which differs from other GABAergic agents like benzodiazepines, made it a subject of intense study. wikipedia.orgnih.gov Research focused on its potential as a novel treatment for insomnia, with studies indicating it could increase deep sleep. wikipedia.orgnih.gov Although its development for this indication was halted due to safety and efficacy concerns, the research on Gaboxadol has significantly contributed to the understanding of the GABA system and the structure-activity relationships of isoxazolopyridine-based compounds. nih.gov
Further research into related structures, such as the thio-analogue (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol), has been conducted to explore how structural modifications impact biological activity at GABA receptors. nih.gov
Summary of Key Research Findings
| Research Area | Key Findings | Relevance | Source |
|---|---|---|---|
| Synthetic Chemistry | Development of efficient, one-pot, and multicomponent reactions for synthesizing isoxazolopyridine derivatives. | Provides access to a wide range of structurally diverse compounds for further study. | researchgate.netresearchgate.netresearchgate.net |
| Medicinal Chemistry | Investigation of isoxazolopyridine derivatives for anticancer, antimicrobial, and anti-inflammatory activities. | Demonstrates the broad therapeutic potential of the isoxazolopyridine scaffold. | nih.govresearchgate.net |
| Neuropharmacology | 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) acts as a selective GABA-A receptor agonist. | Provided a novel mechanism for inducing sleep and deepened the understanding of GABAergic neurotransmission. | wikipedia.orgnih.gov |
| Structure-Activity Relationship (SAR) | Synthesis and testing of analogues, like thio-THIP, to probe the structural requirements for GABA receptor interaction. | Informs the rational design of new compounds with potentially improved pharmacological profiles. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2 |
InChI Key |
BFFIACPYUHJBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NO2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrahydroisoxazolo 5,4 C Pyridine and Its Analogues
Classical Approaches to Isoxazolopyridine Core Synthesis
Traditional methods for the synthesis of the isoxazolopyridine core often rely on well-established reactions such as condensation and intramolecular cyclization. These multi-step sequences have been foundational in providing access to the target compounds.
Condensation and Cyclization Reactions in Isoxazole-Pyridine Ring Formation
A notable classical approach to the synthesis of the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine core involves the construction of the pyridine (B92270) ring through a Dieckmann condensation. This intramolecular cyclization of a suitably substituted diester has been effectively utilized in the synthesis of key analogues like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also known as Gaboxadol.
A representative synthesis starts from pyrrolidin-2-one, which is converted through several steps into a key diester intermediate, such as ethyl 4-((2-ethoxy-2-oxoethyl)(methoxycarbonyl)amino)butanoate. This intermediate is then subjected to a Dieckmann condensation using a base like sodium methoxide (B1231860) or sodium ethoxide to facilitate the ring closure and formation of the piperidine (B6355638) ring. The subsequent reaction with hydroxylamine (B1172632) and final cyclization yields the desired 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. google.com The conditions for the Dieckmann condensation are optimized to ensure high yields and minimize the formation of undesired by-products. google.com
The general reaction scheme can be summarized as follows:
Starting Material Preparation : Synthesis of a linear diester precursor from a suitable starting material like pyrrolidin-2-one. google.com
Dieckmann Condensation : Intramolecular cyclization of the diester to form the piperidine-4-one ring. google.com
Isoxazole (B147169) Ring Formation : Reaction with hydroxylamine followed by cyclization to form the fused isoxazole ring.
Intramolecular N-Alkylation Strategies for Ring Closure
Intramolecular N-alkylation is another classical strategy for the formation of the heterocyclic ring system. This method typically involves the cyclization of a precursor containing a nucleophilic nitrogen atom and a leaving group on an appropriate alkyl chain. While specific examples for the direct synthesis of the this compound core via this method are less common in recent literature, the principle is widely applied in heterocyclic chemistry.
For instance, the synthesis of related pyrrolobenzothiadiazepines involves the N-alkylation of a sulfonamide with a bromoalkene, followed by further transformations to construct the pyrrolidine (B122466) ring. nih.gov A similar conceptual approach could be envisioned for the construction of the tetrahydropyridine (B1245486) portion of the target molecule, where a pre-formed isoxazole with a suitable N-pending alkyl halide could undergo intramolecular cyclization.
Contemporary Synthetic Strategies and Innovations
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the construction of complex molecules. These include green chemistry approaches, one-pot syntheses, and powerful cycloaddition reactions.
Green Chemistry Applications and One-Pot Synthesis Techniques
The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of pharmaceutical intermediates. nih.govnih.govyoutube.comyoutube.com In the context of this compound synthesis, this translates to developing more streamlined and sustainable processes.
| Green Chemistry Aspect | Application in Isoxazolopyridine Synthesis | Reference |
| One-Pot Synthesis | Direct conversion of intermediates to key precursors without isolation, improving efficiency. | google.com |
| Atom Economy | Designing synthetic routes to maximize the incorporation of starting materials into the final product. | google.com |
| Use of Safer Solvents | Employing environmentally benign solvents like water or ethanol (B145695) in reaction steps. | nih.gov |
| Catalysis | Utilizing efficient and recyclable catalysts to promote reactions. | nih.gov |
Nitrile Oxide 1,3-Dipolar Cycloaddition Methodologies for Isoxazole Ring Construction
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a powerful and highly convergent method for the construction of the isoxazole ring. This methodology offers excellent control over regioselectivity and is applicable to a wide range of substrates.
A practical approach involves the cycloaddition of nitrile oxides onto 2,4-dioxopiperidines, which serve as precursors to the tetrahydropyridine part of the molecule. This reaction yields 6,7-dihydroisoxazolo[4,5-c]pyridine-4(5H)-ones, which are isomers of the target scaffold and can be further elaborated. nih.gov
Intramolecular nitrile oxide cycloaddition (INOC) is another elegant strategy that has been used to construct complex polycyclic systems containing an isoxazole ring. mdpi.com In this approach, a molecule containing both a nitrile oxide precursor (like an oxime) and an alkyne or alkene is designed to undergo a [3+2] cycloaddition intramolecularly, often with high efficiency and stereocontrol. mdpi.com
| Reactants | Product | Methodology | Reference |
| Nitrile Oxide + 2,4-Dioxopiperidine | 6,7-Dihydroisoxazolo[4,5-c]pyridin-4(5H)-one | Intermolecular 1,3-Dipolar Cycloaddition | nih.gov |
| N-propargylbenzimidazole oxime | Tetracyclic isoxazole | Intramolecular Nitrile Oxide Cycloaddition (INOC) | mdpi.com |
Regioselective and Stereoselective Synthesis
The control of regioselectivity and stereoselectivity is crucial in the synthesis of biologically active molecules, as different isomers can exhibit vastly different pharmacological profiles.
Regioselectivity in the context of isoxazole formation via nitrile oxide cycloaddition is a well-studied phenomenon. The choice of reactants and reaction conditions can dictate which of the possible regioisomers is formed. For example, the reaction of nitrile oxides with unsymmetrical alkynes can lead to a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, and controlling this outcome is a key synthetic challenge.
Stereoselectivity becomes important when chiral centers are present or introduced into the this compound scaffold. For instance, the stereoselective synthesis of polysubstituted tetrahydropyrans has been achieved through acid-mediated cyclization of allylsilyl alcohols with excellent diastereoselectivities. core.ac.ukmdpi.com Similarly, highly stereoselective hydroboration-oxidation reactions of 2,3-dihydroisoxazoles have been used to produce isoxazolidin-4-ols with specific stereochemistries. beilstein-journals.org These methods, while not directly applied to the target compound in the cited literature, demonstrate the potential for stereocontrolled synthesis of related heterocyclic systems. The stereoselective synthesis of substituted 1,4,5,6-tetrahydropyridines has also been achieved through multi-component reactions, highlighting the ability to control multiple stereogenic centers in a single transformation. nih.gov
| Methodology | Stereochemical Control | Application/Relevance | Reference |
| Acid-mediated cyclization of allylsilyl alcohols | High diastereoselectivity | Synthesis of substituted tetrahydropyrans | core.ac.ukmdpi.com |
| Hydroboration-oxidation of 2,3-dihydroisoxazoles | High regio- and trans-stereoselectivity | Synthesis of substituted isoxazolidin-4-ols | beilstein-journals.org |
| Multi-component reaction | Stereoselective formation of multiple chiral centers | Synthesis of substituted 1,4,5,6-tetrahydropyridines | nih.gov |
Enantiomeric Synthesis through Chiral Resolution and Stereoconservative Hydrolysis
The preparation of specific enantiomers of derivatives of the this compound skeleton has been successfully achieved through a combination of chiral resolution and stereoconservative reactions. A key example is the synthesis of the enantiomers of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid. researchgate.net
The process begins with a racemic mixture of a precursor, specifically (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid. researchgate.net This racemic compound is subjected to chiral chromatographic resolution, a powerful technique for separating enantiomers. researchgate.net Following the successful separation of the diastereomeric precursors, a stereoconservative hydrolysis is performed. researchgate.net This final step yields the individual enantiomers of the target molecule with a high degree of enantiomeric excess (≥ 99%). researchgate.net The absolute configurations of the resulting enantiomers can then be confirmed through X-ray analysis and comparison with calculated electronic circular dichroism spectra. researchgate.net
Stereoconservative Synthesis from Precursor Molecules
The synthesis of the core 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) structure can be accomplished through a multi-step process starting from simple and readily available precursors. One notable industrial process begins with pyrrolidin-2-one. This method is designed to be cost-effective and atom-economical.
A key stage in this synthesis is the formation of a di-esterified intermediate, such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or the corresponding diethyl ester. This intermediate is then converted via a ring-closure reaction (a Dieckmann condensation) and subsequent steps to form the final fused isoxazolopyridine ring system. The process involves catalytic hydrogenation using reagents like palladium on charcoal to transform intermediates.
| Compound Name | Role in Synthesis | Starting Material |
|---|---|---|
| Pyrrolidin-2-one | Initial Precursor | Commercially Available |
| (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid | Racemic Precursor for Resolution | Synthesized |
| Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate | Key Intermediate | Derived from Pyrrolidin-2-one |
Strategic Derivatization and Functionalization of the Isoxazolopyridine Skeleton
Modifying the core this compound structure is crucial for developing new analogues. This involves various chemical reactions to add or alter functional groups on the bicyclic skeleton.
Aldol (B89426) Condensation for C-3 Substituent Elaboration
While base-mediated aldol condensation is a documented method for elaborating the C-3 methyl group of the isomeric 4,5,6,7-tetrahydroisoxazolo[4,3-c ]pyridin-4-one scaffold, specific examples of this reaction being applied to the 4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridine skeleton for C-3 substituent elaboration are not detailed in the reviewed scientific literature.
Dehydrogenation-Halogenation Reactions for Scaffold Modification
The modification of the this compound skeleton through direct dehydrogenation to create aromatic variants or through direct halogenation reactions to introduce halide substituents is not extensively documented in the available research.
Introduction of Carboxylic Acid Moieties and Other Functional Groups
The introduction of carboxylic acid groups onto the isoxazolopyridine skeleton has been successfully demonstrated, particularly on the piperidine ring nitrogen. The synthesis of (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid serves as a clear example of this functionalization. researchgate.net This compound is a conformationally restricted analogue of AMPA and is synthesized as part of a pathway to explore structure-activity relationships at glutamate (B1630785) receptors. researchgate.net The synthesis involves creating a precursor with the desired carboxyl group, which can then be carried through to the final product. researchgate.net Furthermore, synthetic routes towards the core scaffold often involve intermediates bearing multiple functional groups, such as the dicarboxylate intermediates used in the synthesis of Gaboxadol.
Synthesis of Isoxazolopyridine Ring Bioisosteres and Thio Analogues
Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in medicinal chemistry. For the this compound system, this has led to the synthesis of various analogues, including those where the isoxazole oxygen is replaced with sulfur or the entire ring system is altered.
A primary example is the synthesis of the direct thio analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, also known as Thio-THIP. nih.gov This compound replaces the oxygen atom of the isoxazole ring with a sulfur atom, creating an isothiazole (B42339) ring. nih.gov The synthesis of other isothiazolo[5,4-c]pyridines has also been explored. researchgate.net More complex bioisosteres have been developed, such as the tetracyclic 2-aryltetrahydro[2',1':2,3]thiazolo[5,4-c]pyridine system, which is synthesized via an alkylation-cyclocondensation process involving a substituted aminothiazole. researchgate.net
| Compound Name | Structural Modification | Reference |
|---|---|---|
| 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) | Direct thio analogue (O replaced by S) | nih.gov |
| 3-Methylisothiazolo[4,5-c]pyridine | Aromatized isothiazole bioisostere | researchgate.net |
| 2-Aryltetrahydro[2',1':2,3]thiazolo[5,4-c]pyridine | Fused imidazo-thiazolo bioisostere | researchgate.net |
Spectroscopic and Structural Characterization Techniques in Isoxazolopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine. Both ¹H and ¹³C NMR are critical for verifying the molecular framework and are instrumental in differentiating between isomers. researchgate.net
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For the this compound core, distinct signals are expected for the protons on the tetrahydro-pyridine ring. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂-) groups at positions 4, 6, and 7, and the proton attached to the nitrogen at position 5 (if present and not exchanged with the solvent), are key identifiers.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. It is a powerful tool for characterizing the tautomeric forms of related heterocyclic systems. researchgate.net The spectrum for this compound would show characteristic signals for the aliphatic carbons of the pyridine (B92270) ring and the carbons of the isoxazole (B147169) ring, including the quaternary carbons at the ring fusion.
Detailed 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign the ¹H and ¹³C signals and confirm the connectivity between different parts of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: These are representative values and can vary based on solvent, concentration, and substitution.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C3 | - | ~155-165 |
| C3a | - | ~110-120 |
| C4 | ~4.0-4.5 (t) | ~40-45 |
| C6 | ~3.0-3.5 (t) | ~45-50 |
| C7 | ~2.5-3.0 (m) | ~20-25 |
| C7a | - | ~160-170 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron impact (EI-MS) or other ionization techniques. nih.govsapub.org For this compound, the molecular formula is C₆H₈N₂O, corresponding to a molecular weight of approximately 124.14 g/mol . aceschem.com
The fragmentation of related heterocyclic systems often involves characteristic losses of small, stable molecules or radicals. sapub.org In EI-MS, the fragmentation of ketamine analogues, which share some structural motifs, involves α-cleavage of a carbon bond in a cyclohexanone (B45756) moiety, followed by losses of CO or various radicals. nih.gov For isoxazolopyridines, fragmentation pathways could include the cleavage of the tetrahydro-pyridine ring and the rupture of the N-O bond in the isoxazole ring, leading to a series of diagnostic fragment ions that help confirm the core structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺ | 124 | Molecular Ion |
| [M-CO]⁺ | 96 | Loss of carbon monoxide |
| [M-C₂H₄N]⁺ | 82 | Fragmentation of the pyridine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. bellevuecollege.edulibretexts.org Each type of bond (e.g., C-H, N-H, C=N, C-O) absorbs infrared radiation at a characteristic frequency. youtube.comcore.ac.uk
For this compound, the IR spectrum would display key absorption bands confirming its structure.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H Stretch | 3200 - 3500 | Medium, may be broad |
| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Imine/Oxazole | C=N Stretch | 1600 - 1690 | Medium to Weak |
| Oxazole | C-O Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
The core chromophore in this compound is the isoxazole ring fused to the pyridine system. Studies on isoxazole itself show intense absorption bands in the vacuum ultraviolet (VUV) region. researchgate.net The presence of the fused ring system and any additional substituents would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). While simple alkenes absorb around 200 nm, conjugation can shift this into the more accessible UV range above 250 nm. copernicus.org The UV-Vis spectrum is therefore useful for confirming the presence of the conjugated isoxazole system.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For complex heterocyclic systems, such as derivatives of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, single-crystal X-ray diffraction has been used to confirm structures suggested by spectroscopic data. researchgate.netmdpi.com
This technique would allow for the unambiguous determination of the planarity of the isoxazole ring and the conformation of the tetrahydro-pyridine ring (e.g., chair or boat-like) in the crystal lattice. It can also reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, which influence the crystal packing. researchgate.netmdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis and Conformational Studies
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov It is an essential tool for determining the absolute configuration of chiral centers and for studying the conformational properties of molecules in solution. researchgate.netmdpi.com
While the parent this compound is achiral, derivatives with substituents on the tetrahydro-pyridine ring can be chiral. For such chiral analogues, ECD spectroscopy would be invaluable. The ECD spectrum displays positive or negative bands (known as Cotton effects) at specific wavelengths, creating a unique fingerprint for each enantiomer. researchgate.net By comparing experimental ECD spectra with those calculated using theoretical methods like time-dependent density functional theory (TD-DFT), the absolute configuration of a chiral derivative can be confidently assigned. nih.gov
Computational Chemistry and Theoretical Studies of 4,5,6,7 Tetrahydroisoxazolo 5,4 C Pyridine
Quantum Mechanical Calculations and Energy Minimization
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine. These methods, based on the principles of quantum physics, are used to determine the electronic structure, charge distribution, and reactivity of the molecule. Energy minimization, a key component of these calculations, seeks to find the most stable three-dimensional arrangement of atoms, known as the global minimum conformation.
For this compound, QM calculations help to:
Determine Accurate Charge Distribution: Understanding how charge is distributed across the molecule is vital, as it governs electrostatic interactions with its biological target. The zwitterionic nature of the molecule at physiological pH is a key feature that can be precisely modeled.
Identify Stable Conformers: By calculating the energy of various possible shapes (conformers), the lowest energy and therefore most stable and probable conformations can be identified.
Predict Reactivity: QM methods can predict sites on the molecule that are most likely to engage in chemical reactions or interactions, such as hydrogen bonding.
While specific, in-depth QM studies exclusively on this compound are not extensively detailed in publicly accessible literature, such calculations are a standard and essential step in the rational design process for any therapeutic agent. They form the basis for developing the force fields used in more complex simulations like molecular docking and molecular dynamics.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., the GABA-A receptor) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity of the ligand.
The process involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the GABA-A receptor is required. Since a full experimental structure is not always available, homology models are often constructed based on the structures of related proteins, such as other Cys-loop receptors. nih.gov The structure of this compound is generated and its energy is minimized.
Defining the Binding Site: The orthosteric binding site for GABA on the receptor, located at the interface between the β and α subunits, is defined as the target region for docking. nih.gov
Docking Algorithm: A search algorithm, such as a genetic algorithm, explores various possible conformations and orientations of the ligand within the binding site. brieflands.com
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.
Docking studies for GABA-A receptor ligands have identified key amino acid residues that form an "aromatic box" and are crucial for binding. nih.gov For this compound, these simulations predict specific interactions that stabilize its binding.
| Receptor Residue | Subunit | Predicted Interaction Type | Role in Binding |
|---|---|---|---|
| Tyr97 | β2 | π-π stacking | Forms part of the aromatic box, stabilizing the ligand. nih.gov |
| Tyr157 | β2 | Hydrogen Bond / Aromatic | Crucial interaction with the ligand's charged groups. nih.gov |
| Glu155 | β2 | Electrostatic / Hydrogen Bond | Interacts with the protonated amine of the ligand. nih.gov |
| Tyr205 | β2 | Aromatic | Contributes to the hydrophobic pocket. nih.gov |
| Phe64 | α1 | Aromatic | Forms part of the binding pocket on the complementary subunit. nih.gov |
WaterMap Analysis in Ligand Binding Pocket Characterization
WaterMap is an advanced computational tool used to analyze the hydration patterns within a protein's binding site. nih.govresearchgate.net It calculates the thermodynamic properties (enthalpy and entropy) of individual water molecules in the pocket, identifying those that are energetically unstable ("high-energy" or "unfavorable") compared to bulk water. nih.gov The displacement of these unfavorable water molecules by a ligand can lead to a significant increase in binding affinity.
While a specific WaterMap analysis for this compound bound to the GABA-A receptor has not been published, the application of this technique would be highly valuable. The analysis would proceed as follows:
A molecular dynamics simulation of the unbound GABA-A receptor's binding site is run to map the locations and calculate the thermodynamic properties of the water molecules.
The output identifies hydration sites and classifies them as stable (favorable to keep) or unstable (favorable to displace).
This information can be used to understand why this compound binds with its observed affinity. It can also guide the design of new analogues. For instance, adding a small hydrophobic group to the ligand's scaffold that is positioned to displace a high-energy water molecule could result in a derivative with enhanced potency.
Conformational Analysis and Energy Landscapes using Theoretical Models
Conformational analysis aims to identify all stable three-dimensional structures of a molecule and their relative energies. For a semi-rigid molecule like this compound, the tetrahydro-pyridine ring possesses a degree of flexibility. Theoretical models are used to systematically alter key dihedral angles and calculate the energy of each resulting conformation.
The results are often visualized as a conformational energy landscape, a plot where the molecule's energy is mapped against its conformational coordinates. The "valleys" on this landscape represent stable, low-energy conformations, while the "peaks" are high-energy, unstable transition states.
This analysis is critical for understanding which shape the molecule is likely to adopt in solution and, most importantly, which conformation is the "bioactive" one—the specific shape that fits into the receptor's binding site. For this compound, identifying this bioactive conformation is a key step in building a pharmacophore model, which can then be used to screen for other compounds that can adopt a similar shape and potentially have similar biological activity. Structural analysis of related compounds has shown that bulky groups tend to prefer a pseudo-equatorial position, which minimizes steric hindrance and stabilizes the conformation. mdpi.com
Ab Initio Calculated Electronic Circular Dichroism Spectra for Chiral Assignment
The core structure of this compound is achiral, meaning it is superimposable on its mirror image and therefore does not exhibit optical activity or a standard Electronic Circular Dichroism (ECD) spectrum in solution. mdpi.com
However, the concept becomes highly relevant through the phenomenon of Induced Circular Dichroism (ICD) . mdpi.com ICD occurs when an achiral molecule that contains a chromophore (a light-absorbing group) binds to a chiral environment, such as the binding site of a protein. mdpi.com The GABA-A receptor is a complex chiral protein. When the achiral this compound molecule binds to it, its electronic transitions are perturbed by the chiral surroundings, leading to a measurable ICD spectrum. mdpi.com
Ab initio (from first principles) theoretical calculations can be employed to predict this ICD spectrum. The process would involve:
Modeling the this compound molecule within the chiral binding pocket of the GABA-A receptor, using a conformation predicted from molecular docking.
Performing high-level quantum mechanical calculations on this ligand-receptor complex to predict the resulting ICD spectrum.
Comparing the theoretically calculated spectrum with an experimentally measured one.
A strong correlation between the calculated and experimental spectra would provide powerful evidence confirming the predicted binding mode and the specific orientation of the ligand within the receptor. This approach offers a sophisticated method for validating docking poses and gaining a deeper understanding of the chiral recognition events that govern ligand binding. nih.govnih.gov
Structure Activity Relationships and Molecular Recognition Mechanisms
Bioisosteric Design Principles Applied to Isoxazolopyridine Derivatives
Bioisosteric replacement is a widely utilized strategy in drug design to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. nih.govnih.gov This principle involves substituting a functional group with another that has similar physical and chemical properties. In the context of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol and its analogs, bioisosteric modifications have been crucial in elucidating the structural requirements for GABA-A receptor activity.
Another application of bioisosteric design involves the acidic hydroxyl group of the isoxazolopyridine core. This group is crucial for its activity, and its replacement with other acidic moieties has been explored. For instance, tetrazoles are often employed as bioisosteres of carboxylic acids and other acidic functional groups. nih.gov The application of such principles allows for the fine-tuning of the acidity and electronic distribution of the molecule, which can impact its binding affinity and efficacy at the receptor.
Furthermore, breaking the bicyclic system to create nonannulated analogs, such as 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), provides another layer of bioisosteric design. nih.gov In this case, the tetrahydroisoxazolopyridine core is deconstructed into a piperidine (B6355638) ring linked to an isoxazol-3-ol. This modification leads to a low-efficacy partial GABA-A agonist, demonstrating that while the key pharmacophoric elements are present, their spatial arrangement, dictated by the fused ring system, is crucial for full agonistic activity. nih.gov
Influence of Substituent Modifications on Ligand-Receptor Binding Affinity
The introduction of substituents at various positions on the 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine scaffold has a profound impact on its binding affinity for the GABA-A receptor. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with the receptor binding pocket.
Studies on nonannulated analogs of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol have provided valuable insights into the effects of such modifications. For example, the saturation level of the piperidine ring plays a significant role. The introduction of a double bond to create 5-(1,2,3,6-tetrahydropyrid-4-yl)isoxazol-3-ol leads to a marked decrease in receptor affinity compared to its saturated piperidyl counterpart. nih.gov
The nature and position of heteroatoms in the five-membered ring are also critical. As mentioned earlier, replacing the oxygen in the isoxazole (B147169) ring with sulfur in Thio-THIP drastically reduces its GABA agonist properties. nih.gov Furthermore, in the nonannulated series, the isothiazol-3-ol analog of 4-PIOL shows a higher receptor affinity. nih.gov Isomeric changes, such as moving the hydroxyl group to create 3-(4-piperidyl)isoxazol-5-ol, result in a significant reduction in binding affinity. nih.gov
The following table summarizes the in vitro GABA-A receptor binding affinities of several analogs of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol, illustrating the impact of substituent and structural modifications.
| Compound | Modification from Parent Compound | GABA-A Receptor Affinity (IC50, µM) | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) | Parent Compound | Full Agonist | nih.gov |
| 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) | Nonannulated analog | 9.3 ± 2.6 | nih.gov |
| 5-(4-Piperidyl)isothiazol-3-ol | Bioisosteric replacement (O to S) in nonannulated analog | 1.3 ± 0.3 | nih.gov |
| 3-(4-Piperidyl)isoxazol-5-ol | Isomeric change in nonannulated analog | 26 ± 7 | nih.gov |
| 5-(1,2,3,6-Tetrahydropyrid-4-yl)isoxazol-3-ol | Unsaturation in the piperidine ring of nonannulated analog | 32 ± 10 | nih.gov |
| 5-(1,2,3,6-Tetrahydropyrid-4-yl)isothiazol-3-ol | Unsaturation and bioisosteric replacement in nonannulated analog | 4.0 ± 2.0 | nih.gov |
Impact of Conformational Constraints on Molecular Recognition and Selectivity
Conformational constraint is a powerful medicinal chemistry strategy used to enhance the potency and selectivity of a ligand by reducing its flexibility. nih.govnih.gov By locking a molecule into a specific conformation that is recognized by the target receptor, the entropic penalty of binding is minimized, potentially leading to a stronger interaction.
The this compound scaffold itself is a conformationally restricted analog of GABA. The bicyclic nature of this molecule limits the rotational freedom of the atoms, presenting the key pharmacophoric elements—the basic nitrogen and the acidic enolic hydroxyl group—in a specific spatial arrangement that mimics the active conformation of GABA at certain GABA-A receptor subtypes.
Further modifications that alter the conformational flexibility of the tetrahydroisoxazolopyridine ring system can significantly affect its biological activity. For instance, the introduction of substituents or the alteration of the ring fusion can change the preferred conformation of the molecule. The observation that the unsaturated analog, 5-(1,2,3,6-tetrahydropyrid-4-yl)isoxazol-3-ol, has a lower affinity than its saturated counterpart, 5-(4-piperidyl)isoxazol-3-ol, can be partly attributed to changes in the conformational profile of the six-membered ring. nih.gov
The design of even more rigid structures or, conversely, more flexible analogs allows for the exploration of the conformational space required for optimal receptor interaction. While specific studies detailing the systematic variation of conformational constraints on the this compound backbone are limited in the provided results, the principle remains a key consideration in the design of new derivatives. The goal is to favor the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its receptor, thereby enhancing molecular recognition and selectivity for a particular receptor subtype. nih.gov
Stereochemical Determinants in Ligand-Target Interactions and Functional Outcomes
Chirality plays a crucial role in the interaction of drugs with their biological targets, as macromolecules such as receptors are themselves chiral. nih.govmedwinpublishers.com An enantiomeric pair of a chiral drug can exhibit significant differences in their pharmacological activity, with one enantiomer often being more potent or having a different biological effect than the other. nih.govwvu.edu
While 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol itself is not chiral, the introduction of a substituent on the tetrahydro-pyridine ring can create a stereocenter. Although specific studies on the stereochemical determinants of substituted this compound derivatives were not prominent in the search results, the principles of stereochemistry in drug action are universally applicable.
For a hypothetical substituted derivative with a chiral center, it would be expected that the two enantiomers would interact differently with the chiral environment of the GABA-A receptor binding site. One enantiomer may fit more snugly into the binding pocket, leading to a stronger and more favorable interaction, while the other may have a weaker interaction or even bind to a different site, potentially leading to off-target effects.
The importance of stereochemistry is well-documented for other classes of molecules that interact with the GABA-A receptor. For instance, in the case of benzodiazepines, the stereochemistry of substituents can dramatically influence their affinity and efficacy. Similarly, for other conformationally restricted molecules, the configuration at a specific stereocenter can determine whether the molecule acts as an agonist or an antagonist. nih.gov Therefore, in the design of novel, substituted this compound derivatives, the control and evaluation of stereochemistry would be a critical aspect of the drug discovery process to optimize therapeutic outcomes and minimize potential side effects. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies (if applicable to specific research trends)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent and selective ligands.
While the search results did not yield specific QSAR studies focused on this compound derivatives, the application of QSAR methodologies is a common practice in the study of GABA-A receptor modulators. nih.govnih.govresearchgate.net For a series of this compound analogs with varying substituents, a QSAR study could be developed.
A typical 3D-QSAR study, for example, would involve the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined binding affinities or functional activities for the GABA-A receptor would be compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold or a pharmacophore model.
Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, and hydrophobic fields, would be calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model would then be rigorously validated.
The resulting QSAR model could provide insights into the structural features that are important for activity. For example, it might reveal that a bulky, hydrophobic substituent at a particular position enhances binding affinity, while an electron-withdrawing group at another position is detrimental. Such information is highly valuable for the rational design of new, more effective this compound-based therapeutics. The application of advanced methods like 4D-QSAR, which also considers the conformational flexibility of the ligands and the receptor, could provide even deeper insights into the ligand-receptor interactions. researchgate.net
Mechanistic Biological Studies and Molecular Target Interactions Preclinical Focus
Interactions with GABAA Receptors
Gaboxadol is a direct agonist of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. nih.govnih.gov Its mechanism of action, however, is distinct from other GABAergic agents like benzodiazepines due to its unique profile of activity and selectivity across the diverse family of GABAA receptor subtypes. nih.gov
Gaboxadol functions as a direct GABAA receptor agonist, binding to the orthosteric site where the endogenous ligand GABA binds. nih.govnih.gov Its classification ranges from a partial to a supra-maximal agonist, a characteristic that is highly dependent on the subunit composition of the GABAA receptor it is acting upon. nih.govmalvernpanalytical.com For instance, Gaboxadol demonstrates supra-maximal agonism at α4β3δ receptors, meaning it can evoke a greater maximal response than the endogenous agonist GABA. nih.gov This supra-maximal efficacy has been linked to an increase in both the duration and frequency of channel openings compared to GABA. nih.gov Conversely, it acts as a partial agonist at α4β3γ receptors and a low-potency agonist at α1β3γ2 receptors. nih.gov Some studies classify it more broadly as a partial agonist, particularly when compared within a wider range of GABAA agonists and antagonists. nih.gov
The compound's activity is potent, with studies on recombinant receptors showing activation at nanomolar concentrations for specific subtypes. nih.gov This potent agonistic action underlies its various neurophysiological effects, including the enhancement of non-REM sleep and antinociceptive properties in animal models. malvernpanalytical.comnih.gov
A defining characteristic of Gaboxadol is its marked selectivity for GABAA receptors containing the δ (delta) subunit. nih.govresearchgate.net These receptors are typically located at extrasynaptic or perisynaptic sites and are responsible for mediating tonic inhibition, a persistent, low-level inhibitory current that stabilizes neuronal excitability. nih.govnih.gov Gaboxadol's affinity for extrasynaptic α4β3δ GABAA receptors is reported to be tenfold greater than for other subtypes. nih.gov
The incorporation of the δ subunit into the GABAA receptor assembly dramatically increases sensitivity to Gaboxadol. nih.gov Recombinant experiments have shown that δ subunit co-expression with α4/β3 or α6/β3 subunits results in receptors that are activated by nanomolar concentrations of Gaboxadol, a sensitivity that is nearly 1,000-fold higher than receptors composed of only α and β subunits. nih.gov This high potency and selectivity for δ-containing receptors are considered fundamental to its unique pharmacological profile. springernature.com The effects of Gaboxadol are significantly diminished in mice lacking the δ subunit, confirming its role as the primary target for the drug's hypnotic and analgesic effects. researchgate.net
Below is a data table summarizing the activity of Gaboxadol at various GABAA receptor subunit combinations.
| GABAA Receptor Subunit Composition | Agonist Profile | Potency / Efficacy | Location | References |
|---|---|---|---|---|
| α4β3δ | Supra-maximal Agonist | High potency (EC50 ~30-50 nM), Emax >100% of GABA | Extrasynaptic (Forebrain) | nih.govnih.gov |
| α6β3δ | Agonist | High potency (EC50 ~30-50 nM) | Extrasynaptic (Cerebellum) | nih.gov |
| α4β3γ | Partial Agonist | Lower potency compared to δ-containing receptors | Synaptic/Extrasynaptic | nih.gov |
| α1β3γ2 | Low-potency Agonist | Significantly lower potency and efficacy | Synaptic | nih.gov |
The sensitivity of GABAA receptors to Gaboxadol is critically modulated by the type of auxiliary subunit present in the pentameric complex. While the δ subunit confers high sensitivity, the presence of the γ2 (gamma-2) subunit significantly reduces it. nih.gov Synaptic GABAA receptors, which are primarily responsible for fast, phasic inhibition, are typically composed of two α subunits, two β subunits, and a γ2 subunit. nih.gov Studies on recombinant receptors have explicitly demonstrated that the expression of the γ2 subunit leads to a marked decrease in sensitivity to Gaboxadol. nih.gov This is consistent with pharmacological observations in native neurons, where tonic currents mediated by δ-containing receptors are highly sensitive to Gaboxadol, while synaptic currents from γ2-containing receptors are largely unaffected at similar concentrations. This differential sensitivity allows Gaboxadol to selectively enhance tonic inhibition with minimal impact on phasic inhibitory neurotransmission.
Thermodynamic studies of ligand binding to the GABAA receptor have revealed distinct profiles for agonists and antagonists. For Gaboxadol (referred to as 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol hydrochloride) and other GABAA agonists, the binding process is characterized by a positive change in enthalpy (ΔH°). nih.gov This indicates that the binding is not driven by favorable enthalpic interactions.
Gaboxadol exerts significant neurophysiological effects by modulating neuronal excitability, primarily through the potentiation of tonic inhibition. In thalamic ventrobasal (VB) neurons, which are critical for sleep regulation, Gaboxadol enhances a tonic inhibitory current. This effect is consistent with the activation of extrasynaptic α4β2δ GABAA receptors, which are highly expressed in these neurons. The enhancement of this tonic current leads to hyperpolarization of the neuronal membrane, making the neurons less likely to fire action potentials and contributing to the generation of sleep-associated oscillatory activity. Slow outward currents (SOCs) observed in TC neurons of the VB thalamus, which are mediated by δ-subunit-containing GABAA receptors, are occluded by the application of Gaboxadol, further indicating its action on these specific channels.
In the context of pain processing, Gaboxadol has been shown to have antinociceptive actions by inhibiting the excitability of spinal dorsal horn neurons. malvernpanalytical.com This inhibitory effect is believed to involve the suppression of action potential discharge in these neurons, which are key relays in ascending pain pathways. malvernpanalytical.com
Interactions with Glutamate (B1630785) Receptors
Current research indicates that Gaboxadol does not directly bind to or act on ionotropic glutamate receptors such as AMPA or NMDA receptors. However, studies have revealed that Gaboxadol can indirectly induce changes in glutamate receptor signaling.
Specifically, administration of Gaboxadol has been shown to cause glutamate receptor plasticity in the dopamine (B1211576) neurons of the ventral tegmental area (VTA). This plasticity is characterized by a persistent increase in the AMPA/NMDA receptor current ratio, which is indicative of an increased number or function of AMPA receptors at the synapse. This effect appears to be a downstream consequence of Gaboxadol's primary action on GABAA receptors. The proposed mechanism involves the activation of δ-subunit-containing GABAA receptors, leading to a disinhibition of VTA dopamine neurons, which in turn triggers synaptic changes at glutamatergic inputs. Importantly, this induction of glutamate receptor plasticity was abolished in mice lacking the GABAA receptor δ-subunit, confirming that the effect is dependent on Gaboxadol's primary molecular target.
Therefore, while Gaboxadol's therapeutic actions are mediated through the GABAergic system, it can trigger secondary, lasting neuroadaptations in the glutamatergic system in specific brain circuits.
Agonistic Activity at AMPA Receptors
While 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine (THIP/Gaboxadol) is predominantly recognized and extensively documented as a direct agonist of the GABA-A receptor, its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor system is more nuanced and appears to be indirect. nih.govwikipedia.orgfocusbiomolecules.com Preclinical studies have shown that administration of THIP can induce glutamate receptor plasticity in the ventral tegmental area (VTA) of the brain. nih.govnih.gov Specifically, a single dose of THIP in mice was found to cause a persistent increase in the AMPA/NMDA receptor current ratio in VTA dopamine neurons. nih.govnih.gov This change suggests a downstream effect on glutamatergic synapses, potentially mediated by THIP's primary action on extrasynaptic GABA-A receptors, rather than direct agonistic activity at the AMPA receptor itself. nih.gov The activation of GABA-A receptors can lead to compensatory mechanisms that alter the expression and trafficking of glutamate receptors. frontiersin.org
Subtype Discrimination at AMPA Receptors (e.g., GluA1/2 versus GluA3/4)
Given the absence of evidence for direct agonism at AMPA receptors, data on subtype discrimination for this compound is limited to its indirect effects. The observed glutamate receptor plasticity in VTA dopamine neurons following THIP administration pointed towards a persistent targeting of GluA2-lacking AMPA receptors. nih.gov This suggests that the indirect modulation caused by THIP may have a degree of specificity for AMPA receptors with particular subunit compositions, which are known to have different physiological properties, such as calcium permeability. nih.gov However, this does not represent direct binding or selective agonism at different AMPA receptor subtypes but rather a consequence of broader network effects initiated at GABA-A receptors. nih.govnih.gov
Cross-Reactivity and Selectivity Profiles Across Glutamate Receptor Subtypes
The selectivity profile of this compound is heavily skewed towards GABA-A receptors. wikipedia.orgfocusbiomolecules.comnih.gov There is currently no direct evidence showing that it binds to or modulates metabotropic glutamate receptors (mGluRs). However, research into related chemical scaffolds has shown that modulation of glutamate receptors is possible. For instance, a series of compounds based on the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (B12112609) core, a structural relative, were developed as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). This indicates that the broader bicyclic structure can be adapted to target glutamate receptor subtypes. The general neuropharmacological principle of cross-talk between the GABAergic and glutamatergic systems is well-established, where the activity of one system can influence the other. nih.govfrontiersin.org Activation of GABA-B receptors, for example, can modulate the expression and activity of NMDA and mGluR1 receptors. nih.gov
Interactions with Other Key Molecular Targets
Inhibition of Heat Shock Protein 90 (Hsp90) and Related Chaperone Systems
While this compound itself is not identified as a primary Hsp90 inhibitor, research has demonstrated that a related isomer, 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine , can serve as a scaffold for a new class of cytotoxic Hsp90 inhibitors. nih.gov A study describing a library of derivatives of this [4,5-c] isomer found that certain compounds exhibited notable binding to Hsp90 and potent cell growth inhibitory activity. nih.gov The activity was particularly dependent on the substitution at the N-5 position with a 2,4 resorcinol (B1680541) carboxamide group. nih.gov Furthermore, another class of related compounds, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, were designed and synthesized as potential Hsp90 inhibitors, showing significant antiproliferative effects in breast cancer cell lines. nih.gov
Inhibition of Histone Deacetylase 6 (HDAC6) by Specific Derivatives
The therapeutic potential of the isoxazole (B147169) scaffold extends to the inhibition of other important enzyme systems. A specific derivative of the isomeric 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine core, which featured a hydroxamic acid residue attached to the C-3 amide portion, was found to be a dual inhibitor of both Hsp90 and Histone Deacetylase 6 (HDAC6). nih.gov This finding is significant as the 3-hydroxy-isoxazole moiety present in the parent compound can act as a zinc-binding group, a key interaction for inhibiting zinc-dependent enzymes like HDACs.
Antagonistic Activity at Glycine (B1666218) Receptors by Analogues
Analogues of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) have been synthesized and evaluated for their activity at glycine receptors. These studies revealed that structural modifications to the THIP scaffold could produce compounds with antagonistic properties at this target. For example, thio-THAZ (5,6,7,8-tetrahydro-4H-isothiazolo[4,5-d]azepin-3-ol) , a thio-analogue of a related azepine compound, was demonstrated to be an antagonist at glycine receptors on cat spinal neurons. nih.gov Another study focused on compounds structurally related to THIP that were shown to antagonize glycine responses. nih.gov These compounds inhibited the binding of [3H]strychnine to rat brain membranes, a standard in vitro assay for glycine receptor antagonism.
Table 1: Glycine Receptor Antagonist Activity of THIP Analogues
| Compound | Target | Activity | Key Finding |
|---|---|---|---|
| iso-THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol) | Glycine Receptor | Antagonist | Inhibited [3H]strychnine binding with a Ki of 1400 nM. |
| thio-THAZ (5,6,7,8-tetrahydro-4H-isothiazolo[4,5-d]azepin-3-ol) | Glycine Receptor | Antagonist | Demonstrated antagonism at glycine receptors on cat spinal neurons. nih.gov |
Modulation of Neurotransmitter Uptake Systems (e.g., GABA uptake by analogues)
Preclinical research into analogues of this compound (THIP) has explored their potential to modulate neurotransmitter uptake systems, with a particular focus on the gamma-aminobutyric acid (GABA) transporter. These studies are crucial for understanding the structure-activity relationships and for refining the pharmacological profile of this class of compounds.
Investigations into a series of thio-analogues of THIP and related compounds have provided insights into their effects on GABA uptake. One such analogue, Thio-THPO (4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol), was found to be a slightly weaker inhibitor of GABA uptake in vitro when compared to its oxygen-containing counterpart, THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol). nih.gov Despite this reduced in vitro activity, both Thio-THPO and THPO were observed to be approximately equipotent in their ability to enhance the inhibition of firing of cat spinal neurons by GABA, suggesting a complex relationship between in vitro uptake inhibition and in vivo neuronal activity. nih.gov
In contrast, other structural modifications have resulted in a loss of activity at the GABA uptake system. A study of a series of nonannulated analogues of THIP, including 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) and its derivatives, revealed that none of these compounds significantly affected GABA uptake. nih.gov This finding suggests that the bicyclic ring structure of THIP is a critical determinant for interaction with the GABA transporter.
Furthermore, the synthesis and pharmacological evaluation of cis-2,3,3a,4,5,6,7,7a-octahydro-3-oxoisoxazolo[5,4-c]pyridine (cis-DH-THIP), a dihydro analogue of THIP, demonstrated that this compound is devoid of any GABAergic activity. nih.gov This underscores the stringent structural requirements for activity within this chemical series.
The following table summarizes the preclinical findings on the modulation of GABA uptake by various analogues of this compound.
Table 1: Preclinical Data on GABA Uptake Modulation by this compound Analogues
| Compound | Analogue Type | Key Findings on GABA Uptake | Reference |
| Thio-THPO | Thio-analogue | Slightly weaker inhibitor of GABA uptake in vitro compared to THPO. | nih.gov |
| 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) and related nonannulated analogues | Nonannulated analogue | Did not significantly affect GABA uptake. | nih.gov |
| cis-DH-THIP | Dihydro analogue | Devoid of any GABAergic activity. | nih.gov |
Interactions with Serotonin Transporter (SERT) and 5-HT1A Receptors by Related Compounds
As of the current body of scientific literature, there is no available preclinical data specifically detailing the interactions of analogues of this compound with the Serotonin Transporter (SERT) or 5-HT1A receptors. Research has primarily focused on the GABAergic activity of this class of compounds.
Advanced Applications in Chemical Research and Methodological Development
Utilization of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine as a Versatile Synthetic Building Block
The primary and most significant application of the this compound framework is as the core building block for the synthesis of Gaboxadol. nih.govwikipedia.org Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a potent and selective GABAA receptor agonist that was first synthesized in 1977 by Povl Krogsgaard-Larsen as a conformationally restricted analogue of the natural product muscimol. wikipedia.orgharpers.org
Modern synthetic approaches have been optimized for industrial-scale production. A notable example is a patented process that begins with the inexpensive and readily available starting material, pyrrolidin-2-one. google.com This process avoids the use of cumbersome protecting groups, such as N-benzyl groups common in earlier syntheses, leading to a cost-effective and atom-economical route to a key carbamate (B1207046) intermediate, which is then converted to Gaboxadol. google.com The development of such streamlined syntheses underscores the importance of the this compound system as a foundational block for accessing complex, biologically active molecules.
Development of Masked Precursors and Scaffolds for Natural Products and Complex Molecules
The isoxazole (B147169) ring is a well-established "masked" equivalent of a 1,3-dicarbonyl functionality in organic synthesis. By extension, the this compound scaffold serves as a masked precursor to a versatile γ-amino-β-keto acid functionality. This latent reactivity provides a powerful tool for the synthesis of complex natural products and their analogues.
The strategic unmasking of the core functionality is typically achieved through the reductive cleavage of the weak N-O bond within the isoxazole ring. This reaction, often employing reagents like Raney nickel (Ra-Ni) or other catalytic hydrogenation methods, reveals the underlying acyclic structure, which can then participate in a wide array of further chemical transformations.
While specific, documented examples of using the [5,4-c] isomer in this exact manner are less prevalent in the literature than for its regioisomers, the chemical principle remains a potent potential application. For instance, the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold has been explicitly used to create masked forms of acylpyridone natural products. beilstein-journals.org In this context, the isoxazole protects a sensitive dicarbonyl moiety while other parts of the molecule are elaborated, and it is later unmasked in the final stages of the synthesis. beilstein-journals.org This precedent highlights the potential of the isoxazolopyridine family, including the [5,4-c] isomer, to serve as stable, masked scaffolds for constructing intricate molecular architectures.
| Masked Scaffold | Chemical Functionality Masked | Potential Unmasking Reaction | Resulting Functional Group |
|---|---|---|---|
| This compound | γ-Amino-β-keto acid | Reductive N-O bond cleavage (e.g., H₂/Ra-Ni) | 4-Amino-3-oxopiperidine-4-carboxylic acid derivative (or related ketone/ester) |
Design and Synthesis of Novel Heterocyclic Systems Incorporating the Isoxazolopyridine Motif
The this compound structure has served as a valuable template for the design and synthesis of novel heterocyclic systems, particularly in the search for new therapeutic agents with refined pharmacological profiles. A common strategy in medicinal chemistry is bioisosteric replacement, where one functional group or ring system is exchanged for another with similar physical or chemical properties to modulate potency, selectivity, or pharmacokinetic properties.
A prime example of this approach is the synthesis of the thio-analogue of THIP, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol ("thio-THIP"). nih.gov In this compound, the oxygen atom of the isoxazole ring is replaced by a sulfur atom. Biological evaluation of this novel isothiazolopyridine derivative revealed that, in stark contrast to the potent GABA agonist activity of THIP, thio-THIP was only a weak GABA agonist. nih.gov This finding demonstrates how subtle changes to the core heterocyclic motif can dramatically alter biological activity, providing crucial structure-activity relationship (SAR) data for drug design.
This design principle extends beyond simple heteroatom substitution. The isoxazole ring itself can be replaced entirely with other five-membered heterocycles to probe the structural requirements for biological activity. For example, research on analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a compound structurally related to the Gaboxadol core, has involved replacing the 3-isoxazolol moiety with heterocycles like 1,3,5-oxadiazol-2-ones, 1,3,5-oxadiazol-2-thiones, and substituted 1,2,4-triazol-3-ols. nih.gov These modifications aim to develop new ligands with enhanced selectivity for different GABAA receptor subtypes, showcasing how the fundamental isoxazolopyridine structure inspires the creation of diverse and novel heterocyclic systems for advanced chemical and pharmacological research. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Mechanistic Insights
The most significant academic contribution surrounding the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine scaffold is the discovery and characterization of Gaboxadol (THIP) as a potent, direct-acting gamma-aminobutyric acid (GABA) A receptor agonist. wikipedia.org Research has demonstrated its sedative, hypnotic, and antinociceptive (pain-relieving) effects. wikipedia.orgnih.gov Mechanistic studies have shown that chronic administration of THIP can lead to the development of tolerance to its antinociceptive properties. nih.gov This tolerance is associated with a specific neurochemical change: an increase in the density of alpha-2 adrenoceptors in the cerebral cortex. nih.gov This finding suggests an intriguing interplay between the GABAergic and noradrenergic systems in mediating the compound's effects and the adaptive responses of the brain. nih.gov Furthermore, the development of analogues, such as thio-THIP, has provided insights into structure-activity relationships, revealing that replacing the isoxazole (B147169) oxygen with sulfur can dramatically reduce GABA agonist activity. nih.gov
Identification of Unexplored Synthetic Routes and Methodological Enhancements
While 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol was first synthesized in 1977, efforts to improve its production continue, highlighting the need for more efficient and scalable methods. google.comwikipedia.org A significant methodological enhancement has been the development of a cost-effective industrial process starting from the inexpensive and readily available pyrrolidin-2-one. google.com This process involves several key steps, including the formation of an ethyl 4-aminobutyrate salt, reaction with a dialkyl oxalate (B1200264) to form a diester, and a subsequent Dieckmann condensation to construct the piperidine (B6355638) ring. google.com
However, there remain unexplored avenues. Synthetic strategies employed for related isomers, such as the isoxazolo[4,3-c]pyridin-4-ones, could be adapted. These include nitrile oxide dipolar-cycloaddition strategies and base-mediated aldol (B89426) condensations to elaborate the core scaffold. nih.govbeilstein-journals.org These methods offer pathways to novel derivatives that are otherwise difficult to access. Future enhancements could focus on one-pot procedures, such as the SN2 reaction-cycloaddition sequence used for related heterocyclic systems, to improve efficiency and yield. mdpi.com
Opportunities for Advanced Spectroscopic Characterization and Refined Computational Modeling
The structural elucidation of isoxazolopyridine derivatives has been confirmed through techniques like X-ray crystallography. nih.gov For instance, the crystal structure of 3-(2-phenylethenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has been determined, providing definitive stereochemical information. nih.gov Furthermore, 1H NMR and 2D NOESY spectroscopy have been instrumental in determining the conformation of related saturated heterocyclic systems, such as identifying the pseudo-equatorial position of a bulky substituent on the piperidine ring. mdpi.com
Despite these advances, there are significant opportunities for more sophisticated analysis of the this compound core. Advanced techniques like solid-state NMR could provide deeper insights into the crystal packing and polymorphic forms of derivatives like Gaboxadol. Refined computational modeling, including density functional theory (DFT) calculations and molecular dynamics simulations, could more accurately predict the conformational preferences of the flexible tetrahydro-pyridine ring and its influence on receptor binding. Such studies would be invaluable for understanding the subtle energetic differences that govern biological activity.
Prospects for Elucidating Novel Molecular Target Interactions and Expanding Mechanistic Understanding
The primary molecular target for Gaboxadol is the GABA-A receptor. wikipedia.orgnih.gov However, the finding that chronic treatment impacts the alpha-2 adrenergic receptor system suggests that the full mechanistic picture is more complex. nih.gov This opens the prospect of investigating downstream signaling pathways and potential "crosstalk" between neurotransmitter systems.
Moreover, the broader chemical space of isoxazolopyridine and related scaffolds suggests that derivatives may interact with entirely new molecular targets. For example, research on the related 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core led to the discovery of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key target for inflammatory diseases. nih.gov This raises the exciting possibility that the this compound scaffold could be repurposed to target kinases or other enzyme families, significantly expanding its therapeutic potential beyond GABAergic modulation.
Directions for Rational Design of Next-Generation Isoxazolopyridine Derivatives with Tuned Properties
Future research should focus on the rational design of new this compound derivatives with finely tuned pharmacological profiles. This can be achieved by leveraging existing knowledge and modern drug discovery techniques.
Structure-Based Drug Design (SBDD): Using the known structures of the GABA-A receptor and homology models of other potential targets (like RIP1 kinase), computational docking can guide the synthesis of derivatives with improved potency and selectivity. nih.gov
Scaffold Elaboration: As demonstrated with related isomers, the core structure can be chemically elaborated. For example, aldol condensation reactions can be used to install various alkenyl side chains at key positions, creating masked versions of bioactive molecules. nih.govbeilstein-journals.org
Bioisosteric Replacement: The synthesis of the thio-THIP analogue, where an oxygen atom is replaced by sulfur, serves as a prime example of bioisosteric replacement. nih.gov This strategy can be expanded to other positions on the rings to modulate properties like receptor affinity, membrane permeability, and metabolic stability.
Structure-Kinetic Relationship (SKR) Analysis: As successfully applied to related kinase inhibitors, analyzing the relationship between chemical structure and target binding kinetics (i.e., how long a drug stays bound to its target) can lead to derivatives with optimized duration of action and improved in vivo efficacy. nih.gov
By pursuing these directions, researchers can unlock the full potential of the this compound scaffold, leading to next-generation compounds with tailored properties for a range of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving functionalized pyridine precursors. For example, dehydrogenation-halogenation of tetrahydroisoxazolopyridinone derivatives has been used to generate the scaffold, with key steps including the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during cyclization . Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF or THF) with catalytic acids or bases. Optimization of temperature (80–120°C) and reaction time (6–24 hours) is critical to avoid side products like over-oxidized derivatives .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify proton environments and carbon hybridization, with characteristic shifts for the isoxazolo ring (e.g., δ 3.5–4.5 ppm for CH groups in the tetrahydro moiety) .
- X-ray crystallography : Single-crystal analysis resolves ring conformation and substituent orientation. For example, CCDC deposition number 846796 provides crystallographic data for related tetrahydroisoxazolopyridines .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 140.041 for the base compound) .
Q. What functionalization strategies are employed to synthesize derivatives of this compound?
- Methodological Answer : Common modifications include:
- Carboxylation : Ethyl esters (e.g., Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) are synthesized via nucleophilic acyl substitution, with Boc protection preventing undesired ring opening .
- Halogenation : Bromination at the 2-position using NBS (N-bromosuccinimide) under radical initiation conditions .
- Amine derivatization : Reductive amination or coupling with thiosemicarbazides to introduce bioactive moieties .
Advanced Research Questions
Q. How can low yields in the cyclization step of tetrahydroisoxazolopyridine synthesis be addressed?
- Methodological Answer : Low yields (e.g., 9–25% in thiazolo[5,4-c]pyridine synthesis) often arise from competing side reactions. Strategies include:
- Protecting group optimization : Using Boc or trityl groups to stabilize reactive amines during cyclization .
- Catalyst screening : Lewis acids like ZnCl or BF·EtO improve regioselectivity .
- Microwave-assisted synthesis : Reducing reaction time and improving energy efficiency, as demonstrated in analogous thieno[3,2-c]pyridine syntheses .
Q. What are the key challenges in designing 4,5,6,7-tetrahydroisoxazolopyridine-based drug scaffolds?
- Methodological Answer : Challenges include:
- Ring strain : The fused isoxazolo-pyridine system imposes conformational constraints, requiring computational modeling (e.g., DFT) to predict bioactive conformers .
- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhances resistance to oxidative degradation .
- Solubility : Hydrochloride salt formation (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) improves aqueous solubility for in vivo studies .
Q. How can contradictory spectral data between synthetic batches be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or stereochemical impurities. Solutions include:
- Purification : Gradient column chromatography with silica gel or reverse-phase HPLC to isolate enantiomers .
- Dynamic NMR : Variable-temperature H NMR to detect conformational exchange broadening .
- Isotopic labeling : N or C labeling to trace reaction pathways and identify byproducts .
Q. What methodologies enable the construction of complex tricyclic derivatives from this scaffold?
- Methodological Answer : Tricyclic systems (e.g., tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine) are synthesized via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
